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Compound of Interest

Compound Name: 2-Diazoniobenzoate

Cat. No.: B1251585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Diazoniobenzoate, an aromatic diazonium salt derived from anthranilic acid, is a versatile

intermediate in organic synthesis. Its reactivity, particularly in the generation of benzyne and in

azo coupling reactions, makes it a valuable precursor for the synthesis of a wide range of

organic compounds, including pharmaceuticals and functional materials. A thorough

understanding of its spectroscopic properties is crucial for reaction monitoring, quality control,

and structural elucidation of its derivatives. This guide provides an in-depth overview of the

spectroscopic analysis of 2-diazoniobenzoate, including detailed experimental protocols and

data interpretation.

Molecular Structure and Properties
2-Diazoniobenzoate, also known as benzenediazonium-2-carboxylate, exists as a zwitterion.

Property Value

Molecular Formula C₇H₄N₂O₂

Molecular Weight 148.12 g/mol [1]

CAS Number 1608-42-0[1]

Appearance Solid
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Experimental Protocols
Synthesis of 2-Diazoniobenzoate from Anthranilic Acid
This protocol describes the diazotization of anthranilic acid to yield 2-diazoniobenzoate.

Materials:

Anthranilic acid

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl), concentrated

Ice

Deionized water

Beakers

Magnetic stirrer and stir bar

Dropping funnel

Buchner funnel and filter paper

Vacuum flask

Procedure:

Preparation of Anthranilic Acid Solution: In a beaker, suspend anthranilic acid in a mixture of

concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with

continuous stirring.

Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite in cold deionized

water.

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold suspension of

anthranilic acid hydrochloride. Maintain the temperature below 5 °C throughout the addition
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to prevent the decomposition of the diazonium salt.

Isolation: After the addition is complete, continue stirring for a short period to ensure the

reaction goes to completion. The resulting 2-diazoniobenzoate may precipitate. Collect the

solid product by vacuum filtration using a Buchner funnel.

Washing and Drying: Wash the collected solid with ice-cold water to remove any unreacted

starting materials and inorganic salts. The product should be used immediately or stored at

low temperatures as diazonium salts can be unstable and explosive when dry.

Logical Workflow for the Synthesis of 2-Diazoniobenzoate:

Reactants

Process Product

Anthranilic Acid

Mix Anthranilic Acid
with HCl and water

Sodium Nitrite

Slowly add NaNO2 solutionHydrochloric Acid Cool to 0-5 °C Continue stirring Vacuum Filtration Wash with cold water 2-Diazoniobenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-diazoniobenzoate.

Spectroscopic Data
Due to the reactive nature of 2-diazoniobenzoate, obtaining and reporting its spectroscopic

data can be challenging. The following sections summarize the expected spectroscopic

features based on the known properties of its functional groups and data from analogous

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum of 2-diazoniobenzoate is expected to show a

complex multiplet pattern for the four protons on the benzene ring. The chemical shifts will be

influenced by the electron-withdrawing diazonium group (-N₂⁺) and the carboxylate group (-

COO⁻).

Proton
Expected Chemical Shift (δ,

ppm)
Multiplicity

Aromatic C-H 7.5 - 8.5 Multiplet

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in 2-
diazoniobenzoate. The carbon atom attached to the diazonium group (C-2) is expected to be

significantly downfield. The carboxylate carbon (C-7) will also appear at a characteristic

downfield position.

Carbon Expected Chemical Shift (δ, ppm)

C-1 (C-COOH) ~130-135

C-2 (C-N₂⁺) ~140-150

C-3 to C-6 ~120-140

C-7 (-COO⁻) ~165-175

Infrared (IR) Spectroscopy
The IR spectrum of 2-diazoniobenzoate is characterized by strong absorption bands

corresponding to the diazonium and carboxylate functional groups.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Diazonium (N≡N⁺) Stretching 2200 - 2300 Strong

Carboxylate (COO⁻) Asymmetric Stretching 1550 - 1650 Strong

Carboxylate (COO⁻) Symmetric Stretching 1300 - 1400 Strong

Aromatic C-H Stretching 3000 - 3100 Medium

Aromatic C=C Stretching 1450 - 1600 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic diazonium salts typically exhibit absorption bands in the ultraviolet region. The UV-Vis

spectrum of 2-diazoniobenzoate is expected to show absorptions arising from π → π*

transitions of the benzene ring and the diazonium group.

Transition Expected λmax (nm)

π → π* (Benzene ring) ~250 - 280

n → π* (Diazonium group) ~300 - 350

Mass Spectrometry (MS)
The mass spectrum of 2-diazoniobenzoate is expected to show a molecular ion peak ([M]⁺˙)

at m/z 148. The most characteristic fragmentation pattern for aryldiazonium ions is the loss of a

neutral nitrogen molecule (N₂), which is a highly stable species.

m/z Assignment

148 [C₇H₄N₂O₂]⁺˙ (Molecular ion)

120 [C₇H₄O₂]⁺˙ (Loss of N₂)

104 [C₆H₄O]⁺˙ (Loss of N₂ and CO)

76 [C₆H₄]⁺˙ (Loss of N₂, CO, and CO)
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Fragmentation Pathway of 2-Diazoniobenzoate:

[C₇H₄N₂O₂]⁺˙
m/z = 148

[C₇H₄O₂]⁺˙
m/z = 120

- N₂

[C₆H₄O]⁺˙
m/z = 104

- CO

[C₆H₄]⁺˙
m/z = 76

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2-diazoniobenzoate.

Conclusion
The spectroscopic analysis of 2-diazoniobenzoate provides valuable information for its

identification and for monitoring its chemical transformations. While the inherent reactivity of

this compound presents challenges in its characterization, a combination of NMR, IR, UV-Vis,

and mass spectrometry, guided by the principles outlined in this guide, allows for a

comprehensive understanding of its structure and properties. This knowledge is essential for

researchers and professionals in drug development and other fields who utilize this important

synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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